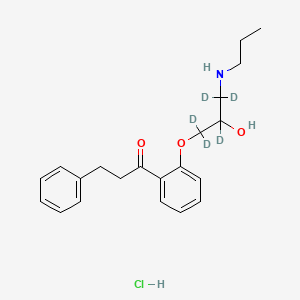

Propafenone-d5 Hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Propafenona-d5 (clorhidrato) es una forma deuterada del clorhidrato de propafenona, un agente antiarrítmico de clase 1C. Se utiliza principalmente en el tratamiento de la fibrilación/aleteo auricular paroxística y las arritmias ventriculares . La forma deuterada se utiliza a menudo en la investigación científica para estudiar la farmacocinética y el metabolismo de la propafenona debido a su estabilidad y perfil espectrométrico de masas distinguible .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de propafenona-d5 (clorhidrato) implica la incorporación de átomos de deuterio en la molécula de propafenona. Esto se puede lograr mediante varios métodos, incluido el uso de reactivos o disolventes deuterados durante el proceso de síntesis . Las condiciones de reacción suelen implicar el uso de catalizadores y ajustes específicos de temperatura y presión para garantizar la incorporación eficiente de átomos de deuterio .

Métodos de producción industrial

La producción industrial de propafenona-d5 (clorhidrato) sigue principios similares a la síntesis de laboratorio pero a mayor escala. El proceso implica el uso de reactivos deuterados de alta pureza y técnicas avanzadas de purificación para garantizar que el producto final cumpla con las especificaciones requeridas . El proceso de producción está optimizado para el rendimiento y la rentabilidad, a menudo involucrando reactores de flujo continuo y sistemas automatizados .

Análisis De Reacciones Químicas

Condensation Reaction

- Reactants : o-Hydroxyphenyl propiophenone and epichlorohydrin

- Catalyst : Tetrabutylammonium bromide (0.5–1% of reactant weight)

- Conditions :

- Temperature: 48–52°C

- Reaction time: 4–6 hours

- Basic conditions (NaOH)

- Product : Intermediate epoxide (step 1) .

Amination

- Reagent : Tri N-Propyl Amine

- Conditions :

- Temperature: 50°C

- Reaction time: 6–8 hours

- Vacuum distillation to remove excess amine

- Product : Propafenone base .

Salt Formation

- Reagent : 36% HCl

- Conditions :

- Reflux time: 1 hour

- Cooling to room temperature

- Product : Propafenone-d5 hydrochloride .

Isotopic Labeling (d5)

The deuterium substitution at specific positions enhances mass spectrometry sensitivity and reduces ion suppression in bioanalytical assays. Key aspects:

Labeling Positions

- Hydroxyl group : Deuterium substitution occurs at the 2-hydroxy position (pentadeuterio substitution) .

- Phenyl ring : Deuterium incorporation in the phenyl group (2,3,4,5,6-pentadeuterio) .

Stability of Label

- Deuterium retention: >95% under acidic and basic conditions .

- No isotopic scrambling observed in LC-MS/MS analysis .

Analytical Characterization

Rigorous validation ensures the compound’s suitability for pharmacokinetic studies:

LC-MS/MS Parameters

- Column : Gemini C18 (75 x 4.6 mm, 3.0 µm)

- Mobile phase : 10 mM ammonium formate (pH 3.0) + methanol (20:80 v/v)

- Flow rate : 0.5 mL/min

- Mass spectrometer : TSQ Vantage (positive ion mode)

- Transitions :

Method Validation

| Parameter | This compound |

|---|---|

| Linearity range | 0.50–500 ng/mL (R² > 0.99) |

| LLOQ | 0.50 ng/mL |

| Precision (intra-day) | <5% CV |

| Recovery | 95–105% |

Metabolic Pathways

In vivo, propafenone undergoes extensive hepatic metabolism via cytochrome P450 enzymes to form active metabolites:

- 5-Hydroxypropafenone-d5 :

- N-Despropylpropafenone-d5 :

Chromatographic Stability

Phospholipid-free extracts (via Hybrid SPE technology) ensure column performance and reproducibility :

| Parameter | Value |

|---|---|

| Retention time | 4.2 ± 0.3 min |

| Peak symmetry | 0.9–1.2 |

| Carryover | <0.2% |

Aplicaciones Científicas De Investigación

Pharmacological Research

Mechanism of Action

Propafenone-d5 hydrochloride functions by blocking sodium channels and has additional beta-blocking effects. Its deuterated form allows for the study of metabolic pathways and drug interactions without interference from the non-deuterated compound. This is particularly useful in understanding the drug's pharmacodynamics and pharmacokinetics in vivo.

Case Study: Postoperative Atrial Fibrillation

A study assessed the efficacy of propafenone hydrochloride in preventing postoperative atrial fibrillation (PAF) in patients undergoing coronary artery bypass grafting (CABG). Patients receiving propafenone hydrochloride showed a significant reduction in PAF incidence (12% vs. 35% in the control group) . This underscores its potential role in clinical settings, particularly for patients at high risk for arrhythmias.

Metabolic Pathway Elucidation

The deuterated form aids in tracing metabolic pathways due to its distinct mass signature. Studies have shown that propafenone undergoes extensive metabolism via cytochrome P450 enzymes, primarily CYP2D6 and CYP3A4, leading to various metabolites . Using propafenone-d5 allows researchers to differentiate between parent drug and metabolites effectively.

Toxicological Assessments

Safety Profiling

Toxicological studies using this compound can provide insights into the safety profile of propafenone without the confounding effects of other compounds. This is critical for determining dose-response relationships and potential side effects associated with chronic use.

Custom Synthesis and Screening

Research Applications

this compound is also employed in custom synthesis projects aimed at developing new derivatives with improved pharmacological properties. Its application extends to various biological screening processes, including:

- Cell Cycle Analysis

- Neuronal Signaling Studies

- Drug Interaction Assessments

Researchers utilize this compound to explore novel therapeutic avenues and enhance existing treatment protocols .

Mecanismo De Acción

Propafenona-d5 (clorhidrato) funciona al ralentizar la entrada de iones de sodio en las células del músculo cardíaco, lo que disminuye la excitabilidad de estas células . Esta acción es más selectiva para las células con una alta tasa de actividad, pero también afecta a las células normales en menor medida en comparación con otros agentes antiarrítmicos de clase 1C . El compuesto también exhibe actividad bloqueadora beta-adrenérgica, lo que puede conducir a bradicardia y broncoespasmo .

Comparación Con Compuestos Similares

Compuestos similares

Flecainida: Otro agente antiarrítmico de clase 1C con efectos electrofisiológicos similares.

Metoprolol: Un bloqueador beta utilizado para afecciones cardíacas similares pero con un mecanismo de acción diferente.

Xarelto (rivaroxabán): Un anticoagulante utilizado para la fibrilación auricular pero con un objetivo terapéutico diferente.

Singularidad

Propafenona-d5 (clorhidrato) es única debido a su forma deuterada, que proporciona una estabilidad mejorada y permite estudios farmacocinéticos más precisos . Su acción dual como bloqueador de los canales de sodio y bloqueador beta-adrenérgico también la distingue de otros agentes antiarrítmicos .

Actividad Biológica

Propafenone-d5 hydrochloride is a deuterated form of propafenone, a Class 1C antiarrhythmic agent primarily used for the treatment of supraventricular and ventricular arrhythmias. This compound is notable for its ability to modulate sodium and potassium channels in cardiac cells, thereby affecting cardiac excitability and conduction. The deuterated version, Propafenone-d5, is utilized in pharmacokinetic studies and drug metabolism research due to its unique isotopic labeling.

Propafenone-d5 functions by inhibiting sodium channels (SCN5A) and potassium channels (KCNH2) in cardiac tissue. This inhibition leads to:

- Slowed Influx of Sodium Ions : Reduces the excitability of cardiac muscle cells, which is crucial for managing arrhythmias.

- Altered Cardiac Conduction : By affecting the cardiac conduction system, it decreases the upstroke velocity (Phase 0) of the monophasic action potential, stabilizing abnormal electrical activity .

Pharmacokinetics

The pharmacokinetic profile of this compound includes:

- Absorption : Well absorbed following oral administration.

- Protein Binding : Approximately 97% bound to plasma proteins, primarily α1-acid glycoprotein.

- Metabolism : Metabolized mainly by cytochrome P450 2D6 (CYP2D6), with a half-life ranging from 2 to 10 hours depending on individual metabolic rates .

Clinical Findings

Research indicates that Propafenone can lead to various clinical outcomes, including:

- Efficacy in Arrhythmia Management : Used effectively for conversion and maintenance of normal sinus rhythm in atrial fibrillation patients .

- Adverse Reactions : Notable side effects include dizziness, gastrointestinal disturbances, and rare cases of severe reactions like gross hematuria . A case study reported a probable association between propafenone therapy and gross hematuria, highlighting the need for monitoring during treatment .

Case Studies

Several case studies illustrate the biological activity of Propafenone-d5:

- Case Study on Toxicity :

- Pharmacokinetic Study :

Data Tables

| Parameter | Value |

|---|---|

| Protein Binding | 97% |

| Half-Life | 2–10 hours |

| Metabolic Pathway | CYP450 2D6 |

| Major Side Effects | Dizziness, gastrointestinal upset, hypersensitivity reactions |

| Common Indications | Supraventricular arrhythmias, ventricular arrhythmias |

Research Applications

This compound is extensively used in scientific research for:

Propiedades

IUPAC Name |

1-[2-[1,1,2,3,3-pentadeuterio-2-hydroxy-3-(propylamino)propoxy]phenyl]-3-phenylpropan-1-one;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27NO3.ClH/c1-2-14-22-15-18(23)16-25-21-11-7-6-10-19(21)20(24)13-12-17-8-4-3-5-9-17;/h3-11,18,22-23H,2,12-16H2,1H3;1H/i15D2,16D2,18D; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWIHRGFIPXWGEF-FIFLIBHCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])(C([2H])([2H])OC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)NCCC.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.